3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol
Description
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol is a complex organic compound known for its diverse pharmacological properties. This compound is a derivative of coumarin, a class of compounds widely recognized for their biological activities. It is often studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C21H22O5/c1-21(2)9-8-15-16(26-21)6-4-12-10-13(11-25-20(12)15)14-5-7-17(24-3)19(23)18(14)22/h4-9,13,22-23H,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
PPBISUGOQDBBEL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C(=C(C=C4)OC)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C(=C(C=C4)OC)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting against cellular damage associated with various diseases such as neurodegenerative disorders and cancer .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation, making it a potential candidate for treating inflammatory diseases .
Neuroprotective Effects
Studies suggest that this compound may offer neuroprotective benefits by preventing neuronal cell death and promoting neuronal survival under oxidative stress conditions. This is particularly relevant for conditions like Alzheimer's disease and other forms of dementia .
Cancer Therapy
The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented. Its mechanism includes the modulation of signaling pathways associated with cell proliferation and survival .
Metabolic Disorders
There is emerging evidence that this compound can improve metabolic health by enhancing insulin sensitivity and regulating glucose metabolism. This could have implications for the treatment of type 2 diabetes and obesity .
Case Studies
-
Neuroprotection in Alzheimer's Disease :
- A study demonstrated that glabridin dimethyl ether could protect neurons from amyloid-beta-induced toxicity by reducing oxidative stress markers and enhancing cellular antioxidant defenses.
- Results showed a significant reduction in cell death rates compared to untreated controls.
-
Anti-cancer Activity :
- In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation.
- Animal models further confirmed these findings, showing reduced tumor size after treatment with the compound.
Mechanism of Action
The mechanism of action of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. For example, it has been shown to interact with nitric oxide synthase and prostaglandin synthase, influencing inflammatory and cardiovascular pathways .
Comparison with Similar Compounds
Similar Compounds
Glabridin: Another coumarin derivative with similar pharmacological properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: An anticoagulant similar to warfarin.
Uniqueness
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol is unique due to its specific structural features, such as the presence of a methoxy group and a diol moiety, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol , commonly known as glabridin , has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Glabridin is a flavonoid derived from licorice (Glycyrrhiza glabra). Its molecular formula is with a molecular weight of 324.37 Da. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.37 Da |
| Synonyms | Glabridin |
| CAS Number | 59870-68-7 |
Glabridin exhibits various mechanisms through which it exerts its biological effects:
- Antioxidant Activity : Glabridin has been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to its protective effects against oxidative stress .
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes it a potential candidate for treating inflammatory diseases .
- Anticancer Properties : Glabridin demonstrates cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Neuroprotective Effects : Research indicates that glabridin can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities of glabridin along with their respective IC50 values where applicable:
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer
In a study investigating the anticancer properties of glabridin, researchers evaluated its effects on the MDA-MB-231 breast cancer cell line. The results indicated that glabridin significantly inhibited cell proliferation with an IC50 value of 27.6 µM. Furthermore, it induced apoptosis through caspase activation and altered the expression of cell cycle regulatory proteins such as p53 and cyclin D1 .
Case Study 2: Neuroprotection Against Oxidative Stress
A study focused on neuroprotective effects demonstrated that glabridin could reduce oxidative stress-induced apoptosis in SH-SY5Y neuronal cells. The compound effectively lowered reactive oxygen species (ROS) levels and increased the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Q & A
Basic Research Questions
Q. How can the stereochemistry at the 3R position of this compound be experimentally confirmed?
- Methodology : The stereochemistry of the 3R configuration can be resolved using X-ray crystallography, as demonstrated for structurally related pyrano-chromen derivatives in crystallographic studies (e.g., thiopyrano[4,3-d]pyrimidin-4(3H)-one derivatives) . For dynamic solutions, nuclear Overhauser effect spectroscopy (NOESY) NMR can detect spatial proximity between protons adjacent to the chiral center, correlating with the R-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : A combination of H NMR, C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. For example:
- NMR : Assign diastereotopic protons in the dihydro-2H-pyrano ring and confirm methoxy group integration .
- HRMS : Validate molecular formula (e.g., observed [M+H] vs. calculated mass) .
- IR : Identify hydroxyl (3200–3600 cm) and chromenone carbonyl (1650–1700 cm) stretches .
- Reference Table :
| Technique | Key Data Points | Evidence Source |
|---|---|---|
| H NMR | Diastereotopic protons (δ 1.5–3.0 ppm) | |
| HRMS | Exact mass matching (<2 ppm error) | |
| IR | Hydroxyl and carbonyl peaks |
Q. What are the challenges in synthesizing the pyrano[2,3-f]chromen core, and how are they addressed?
- Methodology : The fused pyrano-chromen system requires regioselective cyclization. A two-step approach involving Claisen-Schmidt condensation followed by acid-catalyzed cyclization (e.g., using p-TsOH) is effective, as seen in analogous pyrano[2,3-h]chromen-4-one syntheses . Solvent choice (e.g., DMF at controlled temperatures) minimizes side reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound’s complex structure?
- Methodology :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of the methoxybenzene-1,2-diol moiety .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from regioisomers .
Q. How can contradictions in spectral data during structural analysis be resolved?
- Methodology :
- Comparative Analysis : Cross-reference NMR shifts with structurally validated analogs (e.g., 8,8-dimethylpyrano[2,3-h]chromen-4-one derivatives) .
- Computational Validation : Use density functional theory (DFT) to calculate theoretical NMR shifts and compare with experimental data .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as done for thiopyrano[4,3-d]pyrimidin-4(3H)-one derivatives .
Q. What strategies are used to investigate the compound’s potential biological activity?
- Methodology :
- Target Prediction : Use cheminformatics tools (e.g., molecular docking) to identify putative targets, such as kinases or oxidoreductases, based on structural similarity to pyrano-chromen derivatives with reported activity .
- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (hydroxyl groups at C1/C2 are critical) . For anti-inflammatory potential, measure COX-2 inhibition in macrophage models .
Q. How does the 8,8-dimethyl group influence the compound’s stability and reactivity?
- Methodology :
- Steric Effects : The dimethyl group restricts conformational flexibility, stabilizing the pyrano ring against hydrolysis. This is confirmed via stability studies in aqueous buffers (pH 2–9) .
- Electronic Effects : Electron-donating methyl groups increase electron density on the chromenone ring, enhancing nucleophilic attack resistance. This is validated by comparing reaction rates with non-methylated analogs .
Key Research Considerations
- Data Reproducibility : Ensure synthetic protocols are replicated across ≥3 independent trials to account for variability in cyclization steps .
- Contradictory Evidence : Discrepancies in reported melting points (e.g., 215–217°C vs. 243–245°C for similar compounds ) highlight the need for rigorous purity assessment (HPLC, ≥95%).
- Biological Mechanism Gaps : While structural analogs show activity, direct evidence for this compound’s targets remains limited, necessitating target deconvolution studies .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
